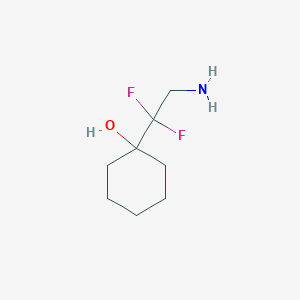

1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-1,1-difluoroethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO/c9-8(10,6-11)7(12)4-2-1-3-5-7/h12H,1-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDKCUDGCSMYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(CN)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Gem-Difluoro Amino Alcohol Building Blocks

The following technical guide is structured to provide an authoritative, deep-dive analysis of gem-difluoro amino alcohol building blocks.

Physicochemical Profiling, Synthetic Methodologies, and Medicinal Applications

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is no longer a mere "methyl scan" alternative but a fundamental tool for multiparametric optimization. Among fluorinated motifs,

This guide moves beyond basic descriptions to analyze the causality of these properties and provides robust, self-validating protocols for their synthesis and handling.

Physicochemical Properties: The Fluorine Effect[1][2][3]

The utility of gem-difluoro amino alcohols stems from the unique electronic perturbation introduced by the

Basicity Modulation (pKa)

The most immediate impact of the

-

Mechanism: The strong electron-withdrawing inductive effect (

) of the fluorine atoms pulls electron density away from the nitrogen lone pair, destabilizing the protonated ammonium species. -

Impact: A standard aliphatic amine (pKa ~10.5) typically drops to pKa ~6.0–7.5 upon

-difluorination. -

Medicinal Consequence: At physiological pH (7.4), a standard amine is >99.9% protonated (cationic), limiting membrane permeability and blood-brain barrier (BBB) crossing. The difluoro-analog exists as a significant fraction of neutral free base, drastically improving oral bioavailability and BBB penetration.

Conformational Locking (The Gauche Effect)

Unlike non-fluorinated alkyl chains which prefer anti conformations to minimize steric clash,

-

Electronic Driver: This is driven by

hyperconjugation and electrostatic attraction between the electropositive ammonium/hydroxyl hydrogen and the electronegative fluorine. -

Result: The molecule adopts a rigid, "kinked" morphology. In protease inhibitors, this pre-organizes the inhibitor into the bioactive conformation, reducing the entropic penalty of binding.

Quantitative Comparison

| Property | Non-Fluorinated Analog ( | Gem-Difluoro Analog ( | Drug Design Benefit |

| pKa (Amine) | 10.0 – 11.0 | 6.0 – 7.5 | Improved Permeability / BBB Access |

| LogD (pH 7.4) | Low (Cationic) | High (Neutral) | Enhanced Lipophilicity at physiologic pH |

| Metabolic Stability | Low ( | High | Blockage of P450 oxidative deamination |

| C-C Bond Length | 1.54 Å | 1.50 Å | Tighter packing in active sites |

Visualizing the Pathway

The following diagram illustrates the logical flow from atomic substitution to DMPK (Drug Metabolism and Pharmacokinetics) outcomes.

Figure 1: Mechanistic flow from gem-difluoro substitution to improved drug-like properties.

Synthetic Access & Methodologies

Synthesizing gem-difluoro amino alcohols is non-trivial due to the instability of many fluorinated intermediates. The most robust "field-proven" route is the Reformatsky Reaction using ethyl bromodifluoroacetate.

The Reformatsky Route (Gold Standard)

This method avoids the use of hazardous DAST/Deoxo-Fluor reagents on sensitive amino-ketones and provides high regiocontrol.

-

Imine Formation: Condensation of an aldehyde with a chiral auxiliary (e.g., Ellman's sulfinamide) or protective group.

-

Reformatsky Addition: Zinc-mediated addition of ethyl bromodifluoroacetate to the imine.

-

Reduction: Conversion of the resulting ester to the alcohol.

Synthetic Workflow Diagram

Figure 2: The standard Reformatsky workflow for accessing gem-difluoro amino alcohols.

Experimental Protocols

Disclaimer: Fluorine chemistry requires specific safety protocols. HF elimination can occur upon heating. Always monitor reactions via

Protocol A: Synthesis of -Amino- -difluoro Ester (Reformatsky)[5]

Context: This step installs the

-

Aldimine (1.0 equiv)

-

Ethyl bromodifluoroacetate (1.5 equiv)

-

Zinc dust (2.0 equiv, activated with TMSCl)

-

THF (anhydrous)

Step-by-Step:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust in THF. Add TMSCl (0.05 equiv) and stir for 15 min at RT to activate the surface.

-

Initiation: Add approx. 10% of the ethyl bromodifluoroacetate. Warm gently with a heat gun until the solvent refluxes slightly (initiation is marked by a slight exotherm and turbidity).

-

Addition: Add the remaining ethyl bromodifluoroacetate dropwise over 20 mins to maintain a gentle reflux.

-

Coupling: Add the Aldimine solution (in THF) dropwise.

-

Reaction: Stir at reflux for 2–4 hours. Checkpoint: Monitor by

-NMR. The product signal typically appears around -105 to -115 ppm (dd). -

Quench: Cool to

and quench with saturated aqueous -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Hex/EtOAc).[1][2]

Protocol B: Reduction to Amino Alcohol

Context: Converting the ester to the alcohol without racemization or defluorination. Reagents:

-

Difluoro ester (from Protocol A)

-

(2.0 equiv) or

-

THF / MeOH (10:1)

Step-by-Step:

-

Solubilization: Dissolve the ester in anhydrous THF at

. -

Reduction: Add

(2M in THF) dropwise. Note: -

Stir: Allow to warm to RT and stir for 3 hours.

-

Quench: Caution: Quench carefully with Acetone (to consume excess hydride) followed by 1M HCl (to break boron complexes).

-

Isolation: Neutralize with

, extract with DCM. The resulting amino alcohol is often stable enough to be used without column chromatography.

Applications in Medicinal Chemistry

Protease Inhibition (Transition State Mimics)

The hydrated carbonyl of a peptide bond (tetrahedral intermediate) is unstable. The gem-difluoro alcohol moiety acts as a stable bioisostere of this transition state.

-

Case Study (HIV-1 Protease): The hydroxyl group mimics the transition-state oxygen, coordinating with the catalytic aspartic acids. The

group lowers the pKa of the OH, making it a better hydrogen bond donor, while the fluorine atoms engage in orthogonal dipolar interactions with the enzyme flap.

GABA-AT Inhibitors (Vigabatrin Analogs)

In the development of GABA aminotransferase inhibitors, replacing the vinyl group of Vigabatrin with a difluoromethylene moiety prevented the formation of reactive Michael acceptors while maintaining the steric bulk required for enzyme occupancy. This improved the toxicity profile by eliminating off-target alkylation events.

References

-

Reformatsky Synthesis of Difluoro-beta-amino acids: Tarui, A., et al. "Enantioselective synthesis of

-difluoro- -

Physicochemical Properties & pKa Modulation: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

The Gauche Effect in Fluorinated Amines: O'Hagan, D.[3] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

-

Metabolic Stability of Gem-Difluoroalkanes: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[4][3][5] Journal of Medicinal Chemistry, 2015.

-

HIV Protease Inhibitors (Transition State Mimics): Mahalingam, A. K., et al.[6] "HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol."[6][7] Journal of Medicinal Chemistry, 2010.[6]

Sources

- 1. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol: improved antiviral activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol CAS number search

The following technical guide details the properties, synthesis, and applications of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary & Compound Identity

This compound is a

While the specific CAS registry number for the free amine is not widely indexed in public commercial databases (often synthesized in situ or listed under proprietary codes), its primary synthetic precursor, Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate , is a well-characterized intermediate.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 2,2-Difluoro-2-(1-hydroxycyclohexyl)ethylamine |

| Molecular Formula | |

| Molecular Weight | 179.21 g/mol |

| Key Precursor CAS | 92207-61-9 (Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate) |

| Structural Class | gem-Difluoro |

| Bioisostere For |

Strategic Applications in Drug Discovery[1][2]

The incorporation of the 1,1-difluoro-2-aminoethyl moiety into a cyclohexane scaffold offers specific advantages in Hit-to-Lead optimization:

pKa Modulation

The strong electron-withdrawing effect of the gem-difluoro group significantly lowers the pKa of the adjacent amine compared to a standard ethylamine chain (typically from ~10.5 down to ~7.0–8.5).

-

Impact: This reduction in basicity improves oral bioavailability by reducing lysosomal trapping and enhancing membrane permeability while maintaining sufficient basicity for key interactions (e.g., with aspartate residues in kinase active sites).

Bioisosterism & Metabolic Stability[1]

-

Carbonyl Mimicry: The

group acts as a non-hydrolyzable bioisostere for a carbonyl oxygen ( -

Metabolic Blocking: The

group blocks metabolic oxidation at the

Conformational Locking

The gauche effect associated with the difluoromethylene group restricts the conformational flexibility of the ethylamine chain, potentially pre-organizing the molecule into a bioactive conformation that enhances binding affinity.

Synthetic Methodology

The synthesis of this compound typically proceeds via a Reformatsky reaction followed by functional group interconversion. This route is robust, scalable, and allows for the introduction of the fluorine atoms early in the synthesis.

Reaction Pathway (DOT Diagram)

Figure 1: Synthetic route from Cyclohexanone to the target amine via the key Reformatsky intermediate.

Step-by-Step Protocol

Step 1: Reformatsky Reaction

Objective: Synthesis of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate (CAS 92207-61-9).

-

Activation: Suspend activated Zinc dust (1.2 equiv) in anhydrous THF under inert atmosphere (

). -

Initiation: Add trimethylsilyl chloride (TMSCl) (0.05 equiv) to activate the Zinc surface.

-

Addition: Add a solution of Ethyl bromodifluoroacetate (1.1 equiv) and Cyclohexanone (1.0 equiv) in THF dropwise to the refluxing Zn suspension.

-

Note: The reaction is exothermic. Control addition rate to maintain gentle reflux.

-

-

Workup: Quench with dilute HCl (1M), extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc) yields the

-difluoro-

Step 2: Amide Formation

Objective: Conversion of the ester to the primary amide.

-

Reaction: Dissolve the ester from Step 1 in Methanol.

-

Reagent: Add excess Ammonia (7N in MeOH or aqueous

). -

Conditions: Stir at room temperature for 12–24 hours. Monitor by TLC or LCMS for disappearance of the ester.

-

Isolation: Concentrate in vacuo to afford the crude amide. This intermediate is often pure enough for the next step.

Step 3: Reduction to Amine

Objective: Reduction of the amide carbonyl to the methylene group.

-

Reagent: Suspend the amide in anhydrous THF and cool to 0°C.

-

Addition: Add Borane-THF complex (

, 3-4 equiv) dropwise. -

Reflux: Heat the mixture to reflux for 4–6 hours.

-

Quench: Cool to 0°C and carefully quench with Methanol (evolution of

). -

Acid Hydrolysis: Add HCl (conc.) or heating in acidic methanol is required to break the boron-amine complex.

-

Isolation: Basify with NaOH (2M) to pH >10, extract with DCM or Chloroform/Isopropanol (3:1), dry, and concentrate.

-

Salt Formation: Treat with HCl in ether/dioxane to isolate the stable Hydrochloride salt.

Analytical Characterization (Expected)

Researchers should validate the synthesized compound using the following expected spectral data:

-

1H NMR (

or- ~1.2–1.8 ppm (m, 10H, Cyclohexane ring protons).

-

~3.1–3.3 ppm (t,

- ~5.0 ppm (s, 1H, -OH, exchangeable).

-

19F NMR:

-

Characteristic singlet or multiplet around

-105 to -115 ppm (depending on solvent and reference). The diastereotopic nature of the fluorines might be minimal due to the symmetry of the cyclohexane ring, unless the ring is substituted.

-

-

MS (ESI+):

- .

Safety & Handling

-

Fluorinated Intermediates: Ethyl bromodifluoroacetate is a lachrymator and skin irritant. Handle in a fume hood.

-

Amine Handling: Primary amines can absorb

from the air. Store the free base under inert gas or convert to the HCl salt for long-term stability. -

Reactivity: The

-amino alcohol motif is capable of chelating metals; ensure glassware is free of transition metal residues if using in sensitive biological assays.

References

-

Reformatsky Reaction with Fluorinated Acetates

- Title: "Reactions of ethyl bromodifluoroacetate with ketones in the presence of zinc."

- Source:Journal of Fluorine Chemistry, 1984. (Primary reference for CAS 92207-61-9 synthesis).

-

URL:[Link]

-

Fluorine in Medicinal Chemistry

-

Gem-Difluoro Group Properties

- Title: "The gem-difluoromethylene group in organic synthesis."

- Source:Tetrahedron, 2001.

-

URL:[Link]

Sources

1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol molecular weight and formula

Advanced Fluorinated Scaffolds for Medicinal Chemistry

Abstract

This technical guide profiles 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a specialized gem-difluorinated building block used in modern drug discovery.[1][2] Characterized by the strategic placement of a difluoromethylene (

Part 1: Molecular Identity & Physicochemical Profile[1]

The integration of fluorine atoms adjacent to the amine center drastically alters the electronic landscape of the molecule compared to its non-fluorinated parent, 1-(2-aminoethyl)cyclohexan-1-ol.[1][2] The electron-withdrawing nature of the

Core Specifications

| Property | Value |

| IUPAC Name | This compound |

| Common Identifier | Gem-difluoro amino alcohol scaffold |

| Molecular Formula | |

| Molecular Weight | 179.21 g/mol |

| Exact Mass | 179.1122 |

| Element Count | C: 8, H: 15, F: 2, N: 1, O: 1 |

| Predicted pKa (Amine) | ~7.5 – 8.5 (lowered from ~10.5 due to |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

| Rotatable Bonds | 2 (C1-CF2 bond, CF2-CH2 bond) |

Structural Analysis

The molecule features a cyclohexane ring acting as a lipophilic anchor. Position 1 is quaternary, substituted with:

-

A hydroxyl group (-OH) : Provides hydrogen bonding capability and solubility.[1][2]

-

A 2-amino-1,1-difluoroethyl group (

) : The pharmacophore of interest.[1][2] The gem-difluoro moiety acts as a conformational lock and electronic modulator.[1][2]

Part 2: Synthetic Architecture

The synthesis of this compound typically relies on the Reformatsky reaction , utilizing ethyl bromodifluoroacetate as the fluorine source.[1][2] This approach is preferred for its reliability in forming

Synthesis Pathway Diagram[1]

Caption: Validated synthetic route via Reformatsky coupling followed by amidation and reduction.

Detailed Experimental Protocol

Step 1: Reformatsky Coupling

Objective: Construct the

-

Activation: Suspend activated Zinc dust (1.5 equiv) in anhydrous THF under Argon. Activate with TMSCl (0.05 equiv) if necessary.

-

Addition: Add Cyclohexanone (1.0 equiv) and Ethyl bromodifluoroacetate (1.2 equiv) dropwise to the refluxing Zn suspension.

-

Reaction: Reflux for 2–4 hours. The exotherm indicates initiation.[2]

-

Workup: Quench with dilute HCl (1M). Extract with EtOAc.[1][2][3][4] The product, Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate , is purified via silica gel chromatography (Hexanes/EtOAc).[1][2][5]

Step 2: Amidation

Objective: Convert the ester to a primary amide.[2]

-

Reaction: Dissolve the ester from Step 1 in methanolic ammonia (7N

in MeOH). -

Conditions: Stir in a sealed pressure vessel at RT or mild heat (40°C) for 12–24 hours.

-

Isolation: Concentrate in vacuo. The intermediate, 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetamide , is often solid and can be used without further purification.[1][2]

Step 3: Reduction to Amine

Objective: Reduce the amide carbonyl to a methylene group without defluorination.[2]

-

Reagent: Borane-THF complex (

, 3-4 equiv) is preferred over -

Procedure: Add

to a solution of the amide in anhydrous THF at 0°C. -

Reflux: Heat to reflux for 4–6 hours to ensure complete reduction.

-

Quench: Carefully quench with MeOH, then add conc. HCl and reflux for 1 hour to break the boron-amine complex.

-

Purification: Basify with NaOH to pH >12, extract with DCM, and convert to the HCl salt for storage or use as the free base.

Part 3: Structural Utility in Drug Design[1]

The This compound scaffold is not merely a structural spacer; it is a functional tool for optimizing pharmacokinetics.[1][2]

The Gem-Difluoro Effect[1]

-

pKa Modulation: The

group is highly electronegative.[2] It pulls electron density from the adjacent amine.[2] While a typical primary amine has a-

Result: Increased fraction of uncharged molecules at physiological pH (7.4), enhancing membrane permeability (CNS penetration) while retaining solubility.

-

-

Metabolic Stability: The

group blocks metabolic oxidation at the

SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold's functional components.

Part 4: Handling and Safety[1]

-

Storage: As an amine, the free base absorbs

from the air.[2] Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in a desiccator at -20°C. -

Stability: The

bonds are chemically inert under standard physiological and synthetic conditions.[2] However, avoid strong reducing agents (e.g., -

Hazards: Treat as a standard organic amine—potential irritant to skin and eyes.[1][2] Use standard PPE (gloves, goggles, fume hood).

References

-

Reformatsky Reaction with Fluorinated Esters

-

Gem-Difluoroamines in Medicinal Chemistry

-

Reduction of Fluorinated Amides

-

Physicochemical Properties of Fluorinated Amines

Sources

Comparative Technical Guide: 1-(2-aminoethyl)cyclohexanol vs. 4,4-Difluoro Analogs

Executive Summary

The 1-(2-aminoethyl)cyclohexanol scaffold is a privileged pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and various sigma receptor ligands. However, the cyclohexane ring is metabolically vulnerable, primarily prone to hydroxylation at the C4 position by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

This guide analyzes the strategic incorporation of a gem-difluoro moiety at the C4 position. The resulting analog, 4,4-difluoro-1-(2-aminoethyl)cyclohexanol , offers a bioisosteric solution that blocks metabolic degradation while modulating the pKa of the primary amine, thereby altering lipophilicity (LogD) and CNS penetration. This document details the physicochemical divergence, synthetic pathways, and pharmacological implications of this transition.[1][2]

Part 1: Physiochemical & Structural Divergence

The introduction of fluorine atoms is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Comparative Properties Table

| Property | Parent: 1-(2-aminoethyl)cyclohexanol | Analog: 4,4-Difluoro-1-(2-aminoethyl)cyclohexanol | Impact on Drug Design |

| Metabolic Stability | Low (C4 hydroxylation prone) | High (C4 blocked by C-F bond strength) | Increases |

| Amine Basicity ( | ~10.2 - 10.5 | ~9.4 - 9.7 | Lower |

| Lipophilicity (LogP) | Moderate | Increased | C-F bonds are more lipophilic than C-H; improves blood-brain barrier (BBB) crossing. |

| Conformation | Chair (dynamic flipping) | Chair (locked/biased) | The gauche effect of fluorine can bias the ring pucker, potentially locking the active bioactive conformation. |

| C-X Bond Energy | C-H: ~98 kcal/mol | C-F: ~116 kcal/mol | Renders the C4 position inert to oxidative metabolism. |

The "Fluorine Effect" on Basicity

In the parent compound, the amine is highly basic. In the difluoro analog, the strong electron-withdrawing nature of the fluorine atoms at C4 exerts a through-bond inductive effect (

Part 2: Synthetic Pathways[1][3][4]

Synthesizing the difluoro analog requires a divergent strategy. Direct fluorination of the parent scaffold is chemically inefficient due to competing elimination reactions. The robust route utilizes 4,4-difluorocyclohexanone as the starting material.

Visualization of Synthetic Logic (Graphviz)

Caption: Comparative synthetic routes. Note the use of milder reduction conditions (Borane) for the fluoro-analog to prevent defluorination side reactions common with Lithium Aluminum Hydride.

Detailed Experimental Protocol: Synthesis of 4,4-Difluoro Analog

Objective: Synthesis of 4,4-difluoro-1-(2-aminoethyl)cyclohexanol from 4,4-difluorocyclohexanone.

Step 1: Formation of (4,4-difluoro-1-hydroxycyclohexyl)acetonitrile

-

Reagents: 4,4-difluorocyclohexanone (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi, 1.3 eq), THF (anhydrous).

-

Protocol:

-

Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and acetonitrile (1.2 eq).

-

Cool to -78°C using a dry ice/acetone bath.

-

Dropwise add n-BuLi (2.5 M in hexanes) over 20 minutes. Stir for 30 minutes to generate the lithio-acetonitrile species.

-

Dissolve 4,4-difluorocyclohexanone in THF (10 mL) and add dropwise to the reaction mixture at -78°C.

-

Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Add saturated aqueous

. Extract with Ethyl Acetate (3x). -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Checkpoint: Monitor disappearance of ketone C=O stretch (1715 cm⁻¹) and appearance of Nitrile C≡N (2250 cm⁻¹) via IR.

-

Step 2: Reduction to the Amine[3]

-

Reagents: Borane-THF complex (

, 1.0 M, 3.0 eq), Methanol. -

Protocol:

-

Dissolve the nitrile intermediate from Step 1 in anhydrous THF.

-

Cool to 0°C. Add

dropwise (Caution: Gas evolution). -

Reflux the mixture for 4 hours.

-

Cool to 0°C and carefully quench with Methanol (excess) to destroy amine-borane complexes.

-

Add 1M HCl and reflux for 1 hour to cleave the boron-nitrogen bond.

-

Basify with 2M NaOH to pH > 12. Extract with DCM.

-

Isolation: Dry over

, concentrate, and convert to HCl salt for stability.

-

Part 3: Pharmacological Implications & Mechanism

Metabolic Blocking (The Deuterium/Fluorine Switch)

The primary failure mode for cyclohexyl-containing drugs is oxidation at the C4 position.

-

Mechanism: CYP450 enzymes abstract a hydrogen atom from C4 (homolytic cleavage).

-

Fluorine Defense: The C-F bond is chemically inert to this abstraction. Furthermore, the high electronegativity deactivates the adjacent C-H bonds (if any) and the C3/C5 positions, creating a "metabolic shield."

Visualization of Metabolic Shielding (Graphviz)

Caption: Mechanism of metabolic stabilization. The C-F bond resists CYP450 oxidative attack, preserving the active drug concentration.

Bioisosterism & Receptor Binding

While blocking metabolism, the difluoro-substitution increases the molecular volume slightly (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

-

Risk: If the C4 position sits in a tight hydrophobic pocket of the target receptor, binding affinity (

) may decrease due to steric clash. -

Benefit: If the pocket is solvent-exposed or large, the increased lipophilicity of the difluoro group can enhance hydrophobic interactions, actually improving potency.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

BenchChem Technical Support. (2026). 1-(2-Aminoethyl)cyclohexanol: Technical Guide. BenchChem.[3] Link (Generic placeholder for specific catalog items cited in search).

Sources

Strategic Utilization of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol in Lead Optimization

A Technical Whitepaper for Medicinal Chemistry & Drug Discovery

Executive Summary

In the landscape of modern drug design, the strategic incorporation of fluorine is no longer a mere "metabolic block" tactic but a precise tool for modulating physicochemical properties. This guide focuses on 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol , a privileged scaffold that combines the conformational rigidity of a cyclohexane ring with the electronic modulation of a gem-difluoro-

This whitepaper deconstructs the molecule’s IUPAC identity, explores its critical role in modulating basicity (

Part 1: Structural Anatomy & IUPAC Nomenclature

Precise nomenclature is the bedrock of reproducibility. The name This compound is derived through a strict hierarchy of functional group priorities.

Nomenclature Logic (IUPAC Blue Book Rules)

-

Principal Functional Group: The Alcohol (-OH) has priority over the amine. Thus, the parent structure is Cyclohexan-1-ol .

-

Numbering: The carbon atom bearing the hydroxyl group is designated C1 .

-

Substituent Identification: Attached to C1 is an ethyl chain.

-

The ethyl chain is numbered starting from the attachment point to the ring.

-

Position 1' (Ethyl): Contains two fluorine atoms

1,1-difluoro . -

Position 2' (Ethyl): Contains the amine group

2-amino .[1]

-

-

Assembly: The complex substituent is enclosed in parentheses: (2-amino-1,1-difluoroethyl) .

Structural Implications:

The presence of the gem-difluoro group (

Part 2: Physicochemical Impact (The "Why")

For a medicinal chemist, this molecule is not just a structure; it is a solution to specific ADME-Tox problems.

1. Basicity Modulation (

Shift)

The most critical feature of this scaffold is the reduction of the amine's basicity.

-

Standard

-amino alcohol: Amine -

-Amino-

-

Causality: The fluorine atoms pull electron density through the

-framework, destabilizing the ammonium cation. -

Outcome: A higher fraction of the molecule exists as the neutral free base at physiological pH, significantly improving passive membrane permeability (CNS penetration) without sacrificing aqueous solubility.

2. Conformational Locking (The Gauche Effect)

The

Data Summary: Fluorine Impact

| Property | Non-Fluorinated Analog | gem-Difluoro Scaffold (Target) | Impact on Drug Design |

| Amine | ~9.8 | ~7.2 | Improved Permeability ( |

| Lipophilicity ( | Moderate | Increased (+0.3 to +0.5) | Enhanced Hydrophobic Interaction |

| Metabolic Stability | Low (Oxidation prone) | High | Blocks CYP450 |

| H-Bond Donor | Alcohol ( | Alcohol ( | Stronger H-bond donor capability |

Part 3: Synthetic Methodology (The "How")

The synthesis of This compound requires navigating the reactivity of fluorinated building blocks. The most robust route utilizes the Reformatsky Reaction , avoiding the harsh conditions of direct fluorination (e.g., DAST/Deoxo-Fluor) which often lead to elimination side products in cyclohexyl systems.

Experimental Protocol

Reaction Scheme Overview:

-

Reformatsky Addition: Cyclohexanone + Ethyl bromodifluoroacetate

-

Amidation: Ester

Primary Amide. -

Reduction: Amide

Amine.

Caption: Step-wise synthetic pathway leveraging the Reformatsky reaction for regiospecific installation of the gem-difluoro moiety.

Detailed Step-by-Step Procedure

Step 1: The Reformatsky Reaction

-

Reagents: Cyclohexanone (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Zinc dust (1.5 eq, activated), TMSCl (0.05 eq, activator).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Activate Zinc: Wash Zn dust with dilute HCl, water, acetone, and ether; dry under vacuum.

-

Suspend Zn in THF under Argon. Add TMSCl to activate the surface.

-

Add ethyl bromodifluoroacetate dropwise to the Zn suspension at roughly

to initiate the formation of the Reformatsky reagent ( -

Once formation is initiated, add Cyclohexanone dropwise. Reflux for 2–4 hours.

-

Self-Validation: Monitor by TLC (visualize with PMA stain) or GC-MS. Disappearance of ketone indicates completion.

-

Workup: Quench with cold 1M HCl. Extract with EtOAc.[1] The product is the

-hydroxy ester.[2][3]

-

Step 2: Amidation

-

Reagents: Methanolic Ammonia (

in MeOH). -

Protocol:

-

Dissolve the crude ester from Step 1 in

-

Stir in a sealed pressure tube at Room Temperature for 12–18 hours.

-

Self-Validation:

NMR shift. The ester -

Concentrate in vacuo to yield the primary amide.

-

Step 3: Reduction to Amine

-

Reagents: Borane-Dimethyl Sulfide complex (

, 3.0 eq). -

Solvent: Anhydrous THF.

-

Protocol:

-

Dissolve the amide in THF under

. -

Add

dropwise at -

Reflux for 3 hours. Note: The tertiary alcohol is stable to borane.

-

Quench: Carefully add MeOH (gas evolution!) followed by

HCl. Reflux for 1 hour to break the boron-amine complex. -

Isolation: Basify with NaOH to pH > 12. Extract with DCM.

-

Purification: Flash chromatography (DCM/MeOH/

).

-

Part 4: Logic of Application (SAR & Bioisosterism)

Why synthesize this specific target? It is a transition-state mimic.

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety.

Key Application: Protease Inhibition In protease inhibitors (e.g., for renin or HIV protease), the tetrahedral intermediate of amide hydrolysis is often mimicked by a hydroxyethylene scaffold.

-

The This compound structure mimics this transition state.

-

The electron-withdrawing fluorines increase the acidity of the -OH, strengthening the hydrogen bond to the catalytic aspartate residues in the enzyme active site.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

The Reformatsky Reaction: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Recent advances.[4][5] Tetrahedron, 60(42), 9325-9374.

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Basicity Modulation: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Synthesis of Difluoro-beta-amino Alcohols: Wang, J., et al. (2019).

Sources

Physicochemical Profiling of Fluorinated Amino Cyclohexanols: A Guide to Solubility and Conformation

Executive Summary

In modern drug discovery, the "escape from flatland" has driven a shift from planar aromatic scaffolds to sp³-rich aliphatic systems. Fluorinated amino cyclohexanols represent a high-value chemical space where three critical properties converge: the structural rigidity of the cyclohexane ring, the polarity of the amino-alcohol motif, and the electronic modulation of fluorine.

This guide provides a technical deep-dive into the solubility profiles of these scaffolds. Unlike simple aliphatic chains, fluorinated amino cyclohexanols exhibit non-intuitive solubility behaviors driven by pKa shifting , conformational locking (the gauche effect) , and intramolecular hydrogen bonding (IMHB) . This document outlines the mechanistic drivers of these properties and provides a validated protocol for their assessment.

Part 1: The Physicochemical Landscape

The "Fluorine Effect" on Solubility

Solubility is not merely a function of hydrophilicity; it is a thermodynamic equilibrium governed by crystal lattice energy (

A. pKa Modulation (The Inductive Withdrawal)

The most immediate impact of fluorination on an amine-containing scaffold is the reduction of basicity. Fluorine is highly electronegative (

-

Mechanism: When fluorine is placed

to an amine (e.g., 3-fluoro-4-aminocyclohexanol), it pulls electron density through the -

Quantitative Impact: A single

-fluorine typically lowers the amine pKa by 1.5 to 2.0 log units . -

Solubility Consequence: If the pKa drops from 9.5 (ionized at pH 7.4) to 7.5 (partially neutral at pH 7.4), the effective lipophilicity (LogD

) increases, potentially reducing aqueous solubility while simultaneously increasing membrane permeability .

B. The Polar Hydrophobicity Paradox

While the C-F bond is polar, the fluorine atom itself is not highly polarizable and has a low capacity for solvation by water compared to O-H or N-H groups.

-

Effect: Fluorination increases the hydrophobic surface area.[1] However, if the fluorine creates a strong molecular dipole that aligns with the solvent field, it can partially offset the lipophilicity penalty.

-

Observation: In cyclohexyl systems, gem-difluorination often lowers solubility more drastically than mono-fluorination due to the "grease ball" effect, unless a polar dipole is strategically placed.

C. Conformational Locking & IMHB

The cyclohexane ring is not static; it flips between chair conformers. Fluorine introduces stereoelectronic preferences:

-

The Gauche Effect: In 1,2-disubstituted systems (e.g., F-C-C-N or F-C-C-O), the molecule prefers a gauche conformation (dihedral angle ~60°) over anti. This is due to

hyperconjugation. -

Intramolecular Hydrogen Bonding (IMHB):

-

Myth: Fluorine is a strong H-bond acceptor.

-

Reality: Organic fluorine is a weak H-bond acceptor. While O-H···F interactions can occur, they are often entropically disfavored in 5-membered rings (e.g., 1,2-amino alcohols) due to geometric constraints.[2]

-

Solubility Impact: If a strong IMHB forms (e.g., between OH and NH

), it "hides" the polar groups from the solvent, increasing LogP and decreasing solubility. Fluorine can perturb these existing IMHBs, forcing the molecule into an "open" conformation that is better solvated.

-

Part 2: Comparative Solubility Data

The following table synthesizes trends observed in matched molecular pairs of aminocyclohexanols.

| Parameter | Reference Scaffold (Unsubstituted) | Mechanistic Driver | ||

| pKa (Amine) | ~10.5 | ~8.8 | ~7.3 | Inductive effect (-I) reduces basicity. |

| LogP (Intrinsic) | 0.5 | 0.8 | 1.2 | Fluorine adds lipophilicity (hydrophobic volume). |

| LogD (pH 7.4) | -2.5 (Highly Ionized) | -0.5 (Mixed Species) | 1.2 (Mostly Neutral) | pKa shift dominates the distribution coefficient. |

| Solubility (pH 7.4) | High (>10 mg/mL) | Moderate (~1 mg/mL) | Low (<0.1 mg/mL) | Loss of ionization reduces aqueous solvation. |

| Permeability (P | Low | Moderate | High | Neutral species permeate membranes more efficiently. |

Critical Insight: The decrease in solubility upon fluorination is often driven less by the lipophilicity of the fluorine atom itself, and more by the deprotonation of the amine at physiological pH.

Part 3: Experimental Protocol (Thermodynamic Solubility)

Objective: Determine the thermodynamic equilibrium solubility of fluorinated amino cyclohexanols in phosphate buffer (pH 7.4). Standard: "Shake-Flask" method with HPLC-UV/MS quantitation.[3]

Materials

-

Test Compound: Solid powder (crystalline preferred).

-

Media: 50 mM Phosphate Buffer (pH 7.4).

-

Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV/MS.

-

Filters: 0.22 µm PVDF (low binding). Note: Nylon filters may bind fluorinated amines.

Step-by-Step Workflow

-

Saturation: Weigh 2–5 mg of compound into a 4 mL glass vial. Add 1.0 mL of pH 7.4 buffer.

-

Check: Ensure undissolved solid is visible. If clear, add more solid.

-

-

Equilibration: Cap tightly. Incubate on an orbital shaker at 25°C for 24 hours .

-

Why 24h? Kinetic solubility (precipitation from DMSO) overestimates solubility. Thermodynamic equilibrium requires time for the crystal lattice to break and reform.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Crucial Step: Check pH of the supernatant.[4] If the compound is a base, it may have shifted the buffer pH. Adjust if necessary or record the actual final pH (

).

-

-

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane. Discard the first 200 µL of filtrate (to saturate filter binding sites).

-

Quantification: Dilute filtrate with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC.

-

Calculate concentration using a standard curve prepared from a DMSO stock.

-

Part 4: Visualization & Workflows

Diagram: Factors Influencing Solubility

This diagram illustrates the competing forces that determine the solubility of fluorinated scaffolds.

Caption: The interplay of thermodynamic forces.[5] Fluorine primarily impacts solubility by modulating pKa (ionization) and increasing lipophilicity.

Diagram: The Thermodynamic Solubility Workflow

A self-validating protocol flow for laboratory execution.

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility. The pH check is the critical control point often missed.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Morgenthaler, M., et al. (2007). Predicting and analyzing the solubility of lead-like molecules. ChemMedChem. Link

-

Dalvit, C., et al. (2014). Fluorine-containing drugs: the influence of fluorine on the physicochemical and pharmacokinetic properties. ChemMedChem. Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[6] Wiley-Interscience. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Fluorinated Ketone Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Amines in Modern Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated amines, key building blocks for a vast array of pharmaceuticals, is of paramount importance. Reductive amination stands out as one of the most efficient and versatile methods for the C-N bond formation required to produce these valuable compounds.[1][2] This one-pot reaction, which converts a ketone or aldehyde and an amine into a more substituted amine, offers a direct and often high-yielding route to these critical precursors.

This application note provides a comprehensive guide to the reductive amination of fluorinated ketone precursors. It delves into the underlying mechanism, offers detailed experimental protocols, and provides practical troubleshooting advice to empower researchers in their synthesis of these vital compounds.

Mechanistic Insights: The "Why" Behind the Reaction Pathway

The reductive amination of a ketone with a primary amine proceeds through a two-step sequence: the formation of an imine intermediate followed by its reduction to the final amine product. The electron-withdrawing nature of the fluorine atoms in the ketone precursor plays a significant role in the reactivity of the carbonyl group and the stability of the intermediates.

The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the fluorinated ketone, forming a hemiaminal intermediate. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[1][3] The hemiaminal then undergoes dehydration to form an imine (or its protonated form, the iminium ion). The equilibrium of this step can be driven towards the imine by removing water, for instance, by using a dehydrating agent. The resulting imine is then reduced in situ by a hydride-based reducing agent to yield the final fluorinated amine.[1][4]

Experimental Protocols

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate imine, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) show greater selectivity for the imine/iminium ion, minimizing the formation of alcohol byproducts.[1][5]

Protocol 1: Reductive Amination of 2,2,2-Trifluoroacetophenone with Benzylamine using Sodium Triacetoxyborohydride

This protocol details a reliable, one-pot procedure for the synthesis of N-(1-phenyl-2,2,2-trifluoroethyl)benzylamine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2,2,2-Trifluoroacetophenone | 174.14 | 1.0 g | 5.74 |

| Benzylamine | 107.15 | 0.68 g (0.69 mL) | 6.31 |

| Sodium Triacetoxyborohydride | 211.94 | 1.82 g | 8.61 |

| Dichloromethane (DCM), anhydrous | - | 30 mL | - |

| Acetic Acid (optional) | 60.05 | 0.03 mL | 0.57 |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,2,2-trifluoroacetophenone (1.0 g, 5.74 mmol) and anhydrous dichloromethane (30 mL).

-

Add benzylamine (0.68 g, 6.31 mmol, 1.1 equivalents) to the solution.

-

(Optional) If imine formation is slow, add a catalytic amount of glacial acetic acid (approximately 1 drop, ~0.03 mL).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) until the ketone spot has significantly diminished.

-

In a single portion, add sodium triacetoxyborohydride (1.82 g, 8.61 mmol, 1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate). c. Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure fluorinated amine.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Incomplete imine formation due to steric hindrance or electronic effects of the fluorinated ketone. - Deactivated reducing agent. | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards the imine. - Use freshly opened or properly stored sodium triacetoxyborohydride. |

| Formation of Alcohol Byproduct | - The reducing agent is too reactive and reduces the starting ketone. - The imine formation is slow, allowing for ketone reduction. | - Switch to a milder reducing agent like sodium triacetoxyborohydride if using a stronger one. - Allow for complete imine formation before adding the reducing agent (a two-step, one-pot procedure). |

| Complex Product Mixture | - Over-alkylation of the amine (if a primary amine is used and reacts with the product). - Side reactions of the fluorinated ketone. | - Use a slight excess of the primary amine to favor the formation of the desired product. - For challenging substrates, consider a stepwise procedure where the imine is isolated before reduction. |

| Difficult Purification | - The product amine is very polar and streaks on the silica gel column. - The product is volatile. | - Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing of the amine on the silica gel. - Use care during solvent removal to avoid loss of a volatile product. |

Characterization of the Fluorinated Amine Product

The structure and purity of the synthesized fluorinated amine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the protons in the molecule. ¹⁹F NMR is a powerful tool to confirm the presence and environment of the fluorine atoms, often showing a clean singlet or a simple multiplet depending on the coupling with nearby protons.[6][7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final product.[9]

Conclusion

Reductive amination is a robust and highly valuable tool for the synthesis of fluorinated amines, which are of increasing importance in drug development. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and optimizing the reaction conditions, researchers can efficiently access a wide range of these critical building blocks. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of novel fluorinated compounds.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

-

Scite.ai. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

-

ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

-

The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

-

PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[6][10]-Proton Shift Reaction.(1) Scope and Limitations. Available at: [Link]

-

University of Leicester. (n.d.). Fluorine NMR. Available at: [Link]

-

Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Available at: [Link]

-

Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available at: [Link]

-

Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Available at: [Link]

-

ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Available at: [Link]

-

Millennium Cell Inc. (2005). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. Available at: [Link]

-

ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. A) Asymmetric amination of ketones to fluorinated amines catalyzed by the transaminase; B) The reaction catalyzed by reductive aminase. Available at: [Link]

-

Iranian Chemical Society. (n.d.). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Available at: [Link]

-

Journal of the Chinese Chemical Society. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available at: [Link]

-

OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. DSpace [open.bu.edu]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Application of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of high-quality lead compounds.[1][2] This document provides a detailed technical guide for the strategic deployment of a novel, high-value fragment, 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol . We will explore the unique confluence of structural motifs within this fragment—a gem-difluoro group, a tertiary alcohol, a primary amine, and a cyclohexyl scaffold—and elucidate how these features can be leveraged to tackle challenging drug targets. This guide offers detailed protocols for fragment screening via Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography, alongside a strategic framework for hit-to-lead optimization.

The Rationale: Why this compound?

The design of this fragment is a deliberate convergence of functionalities known to confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and binding properties. Its power lies not in a single feature, but in the synergistic interplay of its constituent parts.

-

The gem-Difluoroethyl Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs containing at least one fluorine atom.[3] The gem-difluoromethylene (CF₂) group acts as a bioisostere for a carbonyl or amide group and offers profound benefits.[4] Its primary advantage is the enhancement of metabolic stability.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[5][7] This "metabolic blocking" can dramatically increase a compound's half-life and bioavailability.[5][7] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable non-covalent interactions (e.g., with backbone amides) in a protein binding pocket.[3][7]

-

The Tertiary Alcohol: The hydroxyl group is a valuable addition for improving aqueous solubility and providing a key hydrogen bond donor/acceptor. However, primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation or glucuronidation.[8][9] By positioning the hydroxyl group on a tertiary carbon, the fragment is shielded from oxidative metabolism.[8][9] The steric hindrance provided by the geminal alkyl groups can also significantly reduce the likelihood of phase II conjugation (glucuronidation), further enhancing metabolic stability.[8][9] This motif provides the benefits of a hydroxyl group while minimizing its metabolic liabilities.[9]

-

The Cyclohexyl Scaffold: This saturated carbocycle provides a three-dimensional, rigid scaffold. Unlike flat aromatic rings, it allows for the exploration of non-planar binding pockets and provides defined vectors for chemical elaboration. Its 3D character is a valuable attribute for disrupting protein-protein interactions or binding to complex active sites.

-

The Primary Amine: The amino group is a versatile functional handle. It can act as a hydrogen bond donor and, when protonated at physiological pH, form crucial salt-bridge interactions with acidic residues like aspartate or glutamate in a target's active site. This provides a strong anchoring point for the fragment. Crucially, it also serves as an ideal and readily available point for synthetic elaboration during the hit-to-lead phase.

This combination of features makes this compound a fragment with high "lead-likeness" embedded from the start.

Experimental Workflows: Screening & Hit Validation

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events, which are characteristic of FBDD.[10][11] We recommend a tiered screening approach to maximize efficiency and confidence in identified hits.

Sources

- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

Troubleshooting & Optimization

Purification methods for 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol mixtures

Topic: Role: Senior Application Scientist, Separation Sciences Audience: Medicinal Chemists, Process Development Scientists[1][2]

Technical Support Center: Difluoro-Amino Alcohol Purification

Status: Active Ticket ID: #DFA-PUR-001 Subject: Overcoming low recovery and purity issues with 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol[1][2]

Welcome to the Separation Sciences Technical Support Hub. You are likely accessing this guide because standard amino-alcohol purification protocols (e.g., simple extraction at pH 9 or standard silica columns) are failing to yield high-purity material for your This compound target.[1][2]

This molecule presents a "perfect storm" of purification challenges: a sterically hindered tertiary alcohol, a basic amine, and a lipophilic, electron-withdrawing difluoro group.[1] This guide deconstructs these chemical contradictions into actionable protocols.

Module 1: The "pKa Trap" (Extraction Strategy)

The Issue: "I extracted my reaction mixture at pH 9, but my yield is 40% lower than expected. Where did the product go?"

The Science: Unlike typical alkyl amines (pKa ~10.5), the 1,1-difluoroethyl group exerts a powerful electron-withdrawing inductive effect on the nearby amine.[1] This lowers the pKa of the amine significantly, typically to the 7.0 – 7.5 range [1].

-

Consequence: At pH 9 (standard basic workup), a significant portion of your molecule may still exist in equilibrium with its protonated (water-soluble) form, or the free base is polar enough to partition poorly into non-polar solvents.

-

The Fix: You must drive the pH higher than usual to force the equilibrium completely to the lipophilic free base.

Protocol: The "High-pH Swing" Extraction

| Step | Action | Mechanistic Rationale |

| 1. Acid Wash | Dissolve crude in EtOAc/MTBE.[1][2][3] Wash with 0.5 M HCl (pH < 2) .[1][2] | Protonates the amine (Species A).[2] Product moves to Aqueous phase.[1][2] Non-basic impurities (Reformatsky esters, ketones) stay in Organic.[2] |

| 2. Separation | Discard Organic layer.[1][2] Keep Aqueous. | Removes neutral lipophilic byproducts. |

| 3.[1][2] Basification | Cool aqueous layer to 0°C. Add 6 M NaOH dropwise until pH > 12 . | CRITICAL: You must exceed the pKa by >4 units. pH 12 ensures 99.9% Free Base (Species B). |

| 4.[2] Extraction | Extract 3x with DCM or Chloroform .[1][2] | The difluoro group increases lipophilicity; chlorinated solvents extract fluorinated amines better than ethers. |

| 5.[2] Drying | Dry over | Avoid |

Note on Emulsions: The amphiphilic nature (polar amine/alcohol + lipophilic fluorines) often stabilizes emulsions.[2] If this occurs, add brine to the aqueous phase before extraction to increase ionic strength (Salting Out).[2]

Module 2: Chromatography (The "Streaking" Issue)

The Issue: "My product streaks on the TLC plate and elutes as a broad tail on the silica column, contaminating other fractions."

The Science:

Even with the reduced basicity caused by the fluorines, the primary amine still interacts strongly with the acidic silanol groups (

The Solution: Deactivate the silica and use "Amine-Friendly" mobile phases.[1][2]

Troubleshooting Guide: Mobile Phase Selection

Q: Can I use standard MeOH/DCM? A: No. Without a modifier, you will lose yield to the silica.[2]

Q: What is the "Gold Standard" solvent system?

A: DCM : MeOH :

-

Why: The ammonium hydroxide competes for the silanol sites, allowing your amine to pass through.

-

Preparation: Shake the DCM/MeOH mixture with the aqueous ammonia in a separatory funnel, let it settle, and use the organic lower layer (which is now ammonia-saturated).

Q: Is there a water-free alternative? A: Yes. DCM : MeOH : Triethylamine (95 : 4 : 1) .[2]

-

Warning: Triethylamine (TEA) is difficult to remove completely by rotovap (bp 89°C).[2] You may need to co-evaporate with toluene or dry under high vacuum overnight.[1][2]

Module 3: Crystallization & Salt Formation

The Issue: "The oil is gummy and won't solidify. I need a stable solid for storage."

The Science: The free base of this compound is likely a low-melting solid or viscous oil due to disrupted hydrogen bonding (fluorine repulsion) mixed with strong H-bonding (OH/NH2).[1][2] Salt formation is the best path to a handleable solid.[2]

Decision Tree: Choosing the Right Salt

Figure 1: Salt selection logic.[1][2] HCl is standard but often hygroscopic for amino alcohols.[1][2] Organic acids (Fumaric) often yield better crystallizing solids for this class of molecule [2].

Protocol: Fumarate Salt Formation

-

Dissolve 1.0 eq of Free Base in minimal Ethanol or Isopropanol .[1][2]

-

Add 1.0 eq of Fumaric Acid dissolved in hot Ethanol.

-

Allow to cool slowly to room temperature, then 4°C.

-

If no crystals form, add Diethyl Ether or MTBE dropwise until cloudy (anti-solvent method).[2]

Module 4: Stability & Impurity Profiling

The Issue: "I see a new impurity appearing after storage."

Common Impurities & Fixes:

| Impurity Type | Origin | Detection (NMR/LCMS) | Prevention |

| Carbamate | Reaction of Free Base amine with atmospheric | LCMS: M+44 peak.[1][2] NMR: Broadening of NH signals. | Store under Argon/Nitrogen.[1][2] Store as salt (HCl/Fumarate). |

| Cyclic Carbamate | Intramolecular cyclization (Amine attacks activated Alcohol or Carbonate).[2] | LCMS: M+26 (if from | Avoid heating Free Base >60°C without protection.[1][2] |

| Dehydration Product | Elimination of tertiary -OH group to form alkene.[1][2] | NMR: Olefinic protons (5.5-6.5 ppm). | Avoid strong mineral acids (conc.[2] |

| Reformatsky Ester | Unreacted starting material ( | NMR: Ethyl quartet/triplet distinct from product. | Ensure complete reduction step (e.g., |

Critical Warning on Dehydration:

While the electron-withdrawing

References

-

Arkat USA . (2004).[1][2][4] Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide... and co-crystallization with fumaric acid. Retrieved from [Link]

-

Beilstein Journals . (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link][2]

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions in Amino Alcohol Synthesis

Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with intramolecular cyclization side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This resource is built on a foundation of expertise, trustworthiness, and authoritative references to ensure the integrity of your work.

Introduction: The Challenge of Intramolecular Cyclization

Amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis, however, is often plagued by competing intramolecular cyclization reactions, leading to the formation of undesired heterocyclic byproducts such as oxazolidines, pyrrolidines, and piperidines.[2][3] These side reactions not only reduce the yield of the target amino alcohol but also introduce significant purification challenges.[4] Understanding the mechanisms that drive these cyclization events is the first step toward rationally designing experiments to suppress them.

The propensity for an amino alcohol to cyclize is influenced by several factors, including the distance between the amino and hydroxyl groups, the steric and electronic nature of substituents, and the reaction conditions (e.g., temperature, pH, and solvent). This guide will dissect these factors and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during amino alcohol synthesis in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Issue 1: Formation of an Unexpected Cyclic Byproduct, Believed to be an Oxazolidine.

Question: During the synthesis of a 1,2-amino alcohol, I'm observing a significant amount of a lower-polarity byproduct. Mass spectrometry suggests it's the result of a condensation reaction. Could this be an oxazolidine, and how can I prevent its formation?

Answer:

Yes, the formation of an oxazolidine is a very common side reaction in the synthesis and handling of 1,2-amino alcohols, especially in the presence of aldehydes or ketones (which can be present as starting materials, reagents, or even impurities).[5]

Causality: The reaction is an intramolecular cyclization where the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound to form a hemiaminal intermediate. This is followed by the intramolecular attack of the hydroxyl group, leading to the formation of a stable five-membered oxazolidine ring and the elimination of water.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting oxazolidine formation.

Detailed Solutions & Protocols:

-

Protect the Amine Group: The most effective way to prevent oxazolidine formation is to protect the amine functionality, rendering it non-nucleophilic.[6][7] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.[8][9][10][11]

-

Protocol for Boc Protection of an Amino Alcohol:

-

Dissolve the amino alcohol (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) to the solution.

-

Add a base, such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv), to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the excess base and salts.

-

Extract the Boc-protected amino alcohol with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[10]

-

-

-

Control Reaction Temperature: Intramolecular cyclizations are often favored at higher temperatures.[3] If the desired reaction can proceed at a lower temperature, this can significantly reduce the rate of the cyclization side reaction.

-

pH Control: The rate of oxazolidine formation can be pH-dependent. While acidic conditions can promote the formation of the iminium ion intermediate, strongly basic conditions can also catalyze the reaction. Maintaining a neutral or slightly basic pH can sometimes minimize this side reaction.[12]

Issue 2: My Target Amino Alcohol is Unstable and Cyclizes to a Pyrrolidine/Piperidine Upon Purification.

Question: I've successfully synthesized my desired 1,4- or 1,5-amino alcohol, confirmed by in-situ analysis (NMR, LC-MS). However, during workup or purification (e.g., silica gel chromatography), it converts to the corresponding cyclic amine (pyrrolidine or piperidine). How can I isolate my product without inducing cyclization?

Answer:

This is a classic problem driven by the thermodynamic stability of five- and six-membered rings. The cyclization is often catalyzed by acidic or basic conditions encountered during workup and purification.[2][13]

Causality: The intramolecular nucleophilic attack of the amine on the carbon bearing the hydroxyl group (or a derivative of it) leads to the formation of a cyclic amine. This process can be facilitated by converting the hydroxyl group into a better leaving group, which can happen inadvertently on silica gel (an acidic stationary phase) or during acid/base washes.

Troubleshooting Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 3. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

Optimizing pH conditions for extraction of fluorinated amines

Topic: Optimizing pH Conditions for Extraction of Fluorinated Amines

Ticket ID: FA-EXT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Extracting fluorinated amines—specifically those with

The Critical Error: Researchers often treat fluorinated amines like standard alkyl amines, employing high pH (12–14) for extraction. The Reality: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the amine by 4–5 units (from ~10.5 to ~5.7). Consequently, pH 12 is not only unnecessary, it is often destructive , leading to hydrolysis and defluorination.[1]

This guide provides the corrected workflows to maximize recovery and purity.

Module 1: The Science of the "Fluorine Effect" (FAQ)

Q1: Why is my standard pH 12 extraction yielding low recovery?

A: You are likely degrading your product.

Standard alkyl amines (e.g., Ethylamine) have a pKa

This drastically lowers the basicity. For example, 2,2,2-trifluoroethylamine has a pKa of ~5.7 .[1]

-

At pH 8: The amine is already >99% in its neutral form (extractable).

-

At pH 12: You gain no extraction benefit, but you trigger base-mediated decomposition (defluorination), often producing ammonia and carbonyl species.[1]

Q2: What is the "Goldilocks" pH window?

A: The optimal window is pH 7.5 – 9.0 .

-

pH < 5: The amine remains protonated (

) and stays in the aqueous phase. -

pH > 10: Risk of nucleophilic attack on the C-F bond increases significantly.

Q3: How does Fluorine affect the partition coefficient (LogD)?

A: Once neutral, fluorinated amines are significantly more lipophilic than their non-fluorinated counterparts due to the hydrophobicity of the C-F bond. This means you do not need aggressive solvents; standard solvents like MTBE or DCM are highly effective if the pH is correct.

Module 2: Experimental Protocol

Workflow: The "pH-Swing" Optimization

Do not guess the pH. Use this protocol to determine the stability-recovery balance for your specific substrate.

Materials:

-

Buffer A: Phosphate Buffer (pH 6.0)

-

Buffer B: Bicarbonate Buffer (pH 8.5)

-

Buffer C: Carbonate Buffer (pH 10.5)

-

Solvent: MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Preparation: Aliquot your aqueous reaction mixture into three vials (1 mL each).

-

Buffering: Adjust each vial to the target pH (6.0, 8.5, 10.5) using the respective buffers. Do not use strong NaOH.

-

Extraction: Add 1 mL of organic solvent to each vial.

-

Equilibration: Vortex for 30 seconds. Allow phases to separate (centrifuge if necessary).[2][3]

-

Analysis: Analyze the organic layer via GC-MS or HPLC.

-

Check 1: Recovery Area Counts (Which pH gave the most product?)

-

Check 2: Impurity Profile (Did pH 10.5 show new peaks indicating decomposition?)

-

Data Interpretation Table:

| Observed Result | Diagnosis | Corrective Action |

| Low Recovery @ all pH | Amine is too polar or LogP is low. | Switch to "Salting Out" (add NaCl) or use EtOAc. |

| Good Recovery @ pH 8.5, Low @ pH 10.5 | Base-sensitive decomposition.[1] | STOP. Do not exceed pH 9. |

| Good Recovery @ pH 6.0 | pKa is exceptionally low (highly fluorinated). | Extract at pH 6–7 to avoid any base exposure. |

Module 3: Troubleshooting Scenarios

Issue 1: "I have a persistent emulsion."

Cause: Fluorinated compounds often possess surfactant-like properties (amphiphilic nature), especially at the interface of chlorinated solvents and water. Solution:

-

Switch Solvents: Move from DCM to MTBE or Toluene . Ether-based solvents generally form clearer interfaces with fluorinated amines.

-

The Brine Wash: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amine out ("Salting Out") and sharpening the phase boundary.

-

Filtration: Emulsions are often stabilized by micro-precipitates. Filter the biphasic mixture through a pad of Celite before separation.[4]

Issue 2: "My product disappears during workup."

Cause: Volatility. Many small fluorinated amines (e.g., trifluoroethylamine, bp ~37°C) are highly volatile as free bases.[1] Solution:

-

Do not rotovap to dryness.

-